molecular formula C13H17ClFN3 B12230699 N-benzyl-2-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride

N-benzyl-2-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride

Cat. No.: B12230699
M. Wt: 269.74 g/mol
InChI Key: IOJZMXLISZNNGE-UHFFFAOYSA-N
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Description

N-benzyl-2-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride typically involves multiple steps. One common method includes the reaction of benzyl chloride with 2-fluoroethylamine to form N-benzyl-2-fluoroethanamine . This intermediate is then reacted with 4-methylpyrazole under specific conditions to yield the desired product. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium azide, potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-benzyl-2-(2-fluoroethyl)-4-methylpyrazol-3-one, while reduction could produce N-benzyl-2-(2-fluoroethyl)-4-methylpyrazol-3-amine .

Scientific Research Applications

N-benzyl-2-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-2-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s ability to cross biological membranes, while the pyrazole core may interact with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the fluoroethyl group enhances its reactivity and potential for radiolabeling, while the pyrazole core provides a versatile scaffold for further modifications .

Properties

Molecular Formula

C13H17ClFN3

Molecular Weight

269.74 g/mol

IUPAC Name

N-benzyl-2-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C13H16FN3.ClH/c1-11-9-16-17(8-7-14)13(11)15-10-12-5-3-2-4-6-12;/h2-6,9,15H,7-8,10H2,1H3;1H

InChI Key

IOJZMXLISZNNGE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)CCF)NCC2=CC=CC=C2.Cl

Origin of Product

United States

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